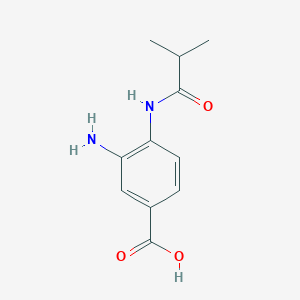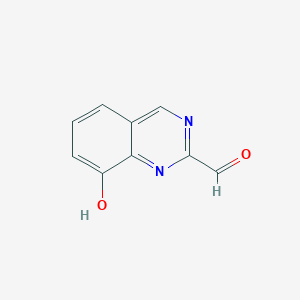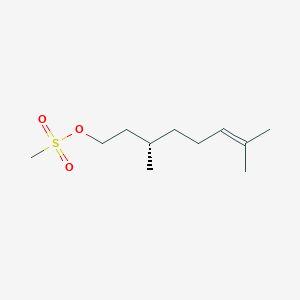![molecular formula C12H16OS B8296376 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone](/img/structure/B8296376.png)
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes a thiophene ring substituted with dimethyl and methyl-allyl groups, as well as an ethanone group.
Méthodes De Préparation
The synthesis of 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and an alkylating agent like methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles such as bromine or chlorine, leading to halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and halogenated thiophenes.
Applications De Recherche Scientifique
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and pigments.
Mécanisme D'action
The mechanism by which 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone exerts its effects involves interactions with molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Similar in structure but lacks the dimethyl and methyl-allyl groups, resulting in different chemical and biological properties.
3-Methylthiophene: Contains a methyl group on the thiophene ring but does not have the ethanone group, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C12H16OS |
|---|---|
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
1-[3,5-dimethyl-4-(2-methylprop-2-enyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H16OS/c1-7(2)6-11-8(3)12(9(4)13)14-10(11)5/h1,6H2,2-5H3 |
Clé InChI |
VKTRSFCMGFTKHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1CC(=C)C)C)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole](/img/structure/B8296297.png)

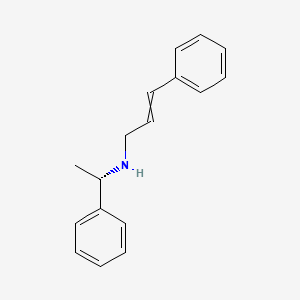
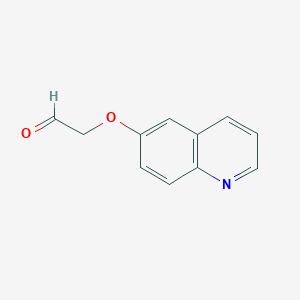

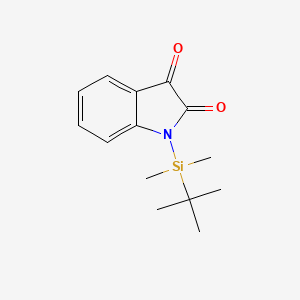
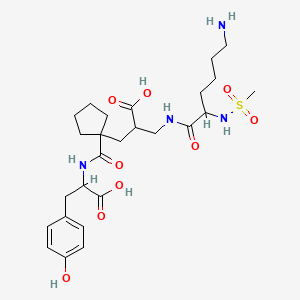
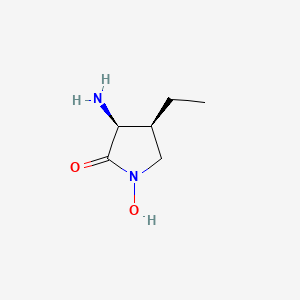
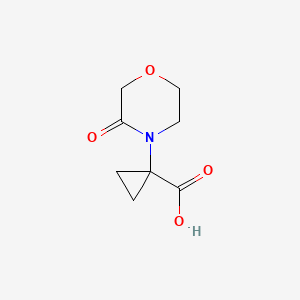

![4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde](/img/structure/B8296385.png)
